1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene

Catalog No.
S3318884
CAS No.
909122-14-1
M.F
C8H7BrClFO
M. Wt
253.49
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene

CAS Number

909122-14-1

Product Name

1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene

IUPAC Name

1-bromo-3-chloro-4-ethoxy-2-fluorobenzene

Molecular Formula

C8H7BrClFO

Molecular Weight

253.49

InChI

InChI=1S/C8H7BrClFO/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4H,2H2,1H3

InChI Key

JYSJFQALMJSPDV-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=C(C=C1)Br)F)Cl

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)F)Cl

Suzuki-Miyaura Coupling Reaction

Synthesis of AZD3264

Protodeboronation of Pinacol Boronic Esters

Synthesis of Benzonorbornadiene Derivative

Electrophilic Aromatic Substitution

Hydromethylation Sequence

1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene is an organic compound with the molecular formula C8H7BrClFC_8H_7BrClF. This compound belongs to the class of halogenated benzene derivatives, featuring a unique arrangement of bromine, chlorine, ethoxy, and fluorine substituents on its benzene ring. Its structure contributes to its distinct physical and chemical properties, including a melting point of 65-66°C and a boiling point of 249°C . The presence of multiple halogen atoms enhances its reactivity, making it suitable for various chemical transformations.

  • Substitution Reactions: It can undergo nucleophilic aromatic substitution, where the halogen atoms (bromine or chlorine) are replaced by nucleophiles.
  • Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to yield dehalogenated products.
  • Coupling Reactions: It is capable of participating in Suzuki coupling reactions with boronic acids to form biaryl compounds.

The specific reaction pathways depend on the conditions and reagents used, with common catalysts including palladium and bases like potassium carbonate.

The biological activity of 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene is notable in medicinal chemistry. It has potential applications in drug development, particularly as a scaffold for designing inhibitors targeting specific enzymes or receptors. The presence of halogen substituents can influence the compound's interaction with biological targets, enhancing its efficacy in therapeutic applications .

The synthesis of 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene typically involves electrophilic aromatic substitution reactions. A common synthetic route includes:

  • Halogenation: Starting from an ethoxy-fluorobenzene precursor, bromination and chlorination are performed using bromine and chlorine reagents in the presence of a catalyst such as iron or aluminum chloride.
  • Reaction Conditions: The reactions are conducted under controlled temperature and pressure to optimize yield and selectivity.

This method allows for the introduction of the desired halogen substituents while maintaining the integrity of the ethoxy group.

1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene has several applications across various fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biology and Medicine: The compound is utilized in developing new drugs targeting specific biological pathways.
  • Industry: It is employed in producing specialty chemicals and materials, such as polymers and advanced composites .

Studies on the interactions of 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene with biological targets reveal its potential as a lead compound in drug discovery. Its ability to form stable complexes with enzymes or receptors can be explored further through structure-activity relationship studies. The unique combination of halogen atoms enhances its binding affinity and specificity for target sites.

Several compounds share structural similarities with 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
1-Bromo-4-chloro-2-fluorobenzeneLacks ethoxy group; contains bromine, chlorine, fluorineDifferent reactivity; lacks ethoxy impact on properties
1-Bromo-3-fluorobenzeneContains fewer halogensDifferent chemical properties due to fewer substituents
2-Bromo-3-chloro-4-ethoxy-1-fluorobenzeneSimilar halogenation patternDistinct substitution pattern affects reactivity
1-Bromo-2-chloro-4-ethoxy-3-fluorobenzeneSimilar halogens but different positioningUnique reactivity based on substitution position

The uniqueness of 1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene lies in its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. The combination of multiple halogens along with an ethoxy group allows for versatile applications in chemical synthesis and medicinal chemistry.

XLogP3

3.7

Wikipedia

1-Bromo-3-chloro-4-ethoxy-2-fluorobenzene

Dates

Modify: 2023-08-19

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